molecular formula C15H11BrClFN2O2 B13091201 Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B13091201
M. Wt: 385.61 g/mol
InChI Key: ASHQNWHKKBHYGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways involved in disease . For example, it may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:

Uniqueness

Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is unique due to its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C15H11BrClFN2O2

Molecular Weight

385.61 g/mol

IUPAC Name

methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H10BrFN2O2.ClH/c1-21-15(20)13-14(9-5-7-10(17)8-6-9)19-11(16)3-2-4-12(19)18-13;/h2-8H,1H3;1H

InChI Key

ASHQNWHKKBHYGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=N1)C=CC=C2Br)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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